molecular formula C14H17N7OS B2829295 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034227-40-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2829295
CAS RN: 2034227-40-0
M. Wt: 331.4
InChI Key: CNWDMBDWFVZCTJ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of many studies . These compounds are typically synthesized through multistep synthetic routes .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a heterocyclic system that presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of the compound show moderate to high anticancer activity. For instance, compounds synthesized from reactions involving hydrazonoyl halides and various substrates demonstrated significant antitumor activity against the MCF-7 human breast carcinoma cell line, suggesting their potential as anticancer agents (Abdelhamid et al., 2016). Further, novel N-arylpyrazole-containing enaminones have been synthesized and shown to inhibit cancer cell lines, including MCF-7 and HEPG2, comparable to 5-fluorouracil, which underscores their potential for development into anticancer drugs (Riyadh, 2011).

Antimicrobial and Antifungal Activities

The antimicrobial properties of derivatives were also explored, with compounds demonstrating the ability to inhibit the growth of both gram-positive and gram-negative bacteria significantly (Abdelhamid, Sayed, & Zaki, 2007). Additionally, pyrrolidinone derivatives bearing triazole, thiazole, and thiadiazole moieties showed excellent antibacterial activity against various pathogens, including S. aureus, L. monocytogenes, E. coli, and P. aeruginosa (Balandis et al., 2019).

Insecticidal Properties

Some studies have focused on the insecticidal potential of thiadiazole derivatives against pests such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their efficacy against this pest, indicating promising insecticidal properties (Fadda et al., 2017).

Herbicidal and Antihypertensive Applications

Further research has also delved into the herbicidal activities of pyrimidinyl-substituted compounds, revealing high effectiveness against both monocotyledonous and dicotyledonous weeds in pre-emergence treatments (Liu et al., 2008). Moreover, certain derivatives have been identified with antihypertensive and diuretic activities, indicating their potential as therapeutic agents for hypertension (Ali et al., 2011).

Mechanism of Action

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . This suggests that research in this area is ongoing and may lead to the discovery of new compounds with significant biological activities.

properties

IUPAC Name

4-propyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7OS/c1-2-4-11-12(23-20-19-11)13(22)15-6-3-5-10-7-16-14-17-9-18-21(14)8-10/h7-9H,2-6H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWDMBDWFVZCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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